molecular formula C71H124N22O17 B1139751 H-Arg-Ile-Lys-Ile-Gly-Leu-Phe-Asp-Gln-Leu-Ser-Arg-Leu-NH2 CAS No. 216064-36-7

H-Arg-Ile-Lys-Ile-Gly-Leu-Phe-Asp-Gln-Leu-Ser-Arg-Leu-NH2

Cat. No. B1139751
M. Wt: 1557.9
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of peptides like "H-Arg-Ile-Lys-Ile-Gly-Leu-Phe-Asp-Gln-Leu-Ser-Arg-Leu-NH2" typically involves solid-phase peptide synthesis (SPPS) techniques, where the peptide is assembled amino acid by amino acid in a stepwise fashion on a solid support. This method offers high efficiency, ease of purification, and the ability to introduce specific modifications at desired positions within the peptide sequence. The Merrifield solid-phase method, for example, has been successfully applied in synthesizing peptides with precise sequences, demonstrating the importance of each amino acid residue in the peptide's overall function and activity (Wang et al., 1986).

Molecular Structure Analysis

The molecular structure of peptides is critical in determining their biological activity and interaction with other molecules. Techniques such as X-ray crystallography, NMR spectroscopy, and computational modeling are commonly used to elucidate peptide structures. These methods provide insights into the peptide's conformation, orientation of side chains, and potential for interactions with biological targets. The structure-function relationship is a key aspect of peptide research, where the arrangement of amino acids affects the molecule's ability to bind to receptors or enzymes (Kubala et al., 2003).

Scientific Research Applications

  • Growth Hormone-Releasing Activity : A peptide with a similar sequence was isolated from a human pancreatic tumor and identified for its growth hormone-releasing activity. This peptide was shown to have full biological activity in vitro and in vivo, specifically stimulating the secretion of growth hormone (Guillemin et al., 1982).

  • Corticotropin-Releasing Factor : Another study identified a peptide with a sequence related to corticotropin-releasing factor (CRF) from ovine hypothalamus. This peptide showed high corticotropin releasing activity and was pivotal in understanding the structure and function of CRF (Spiess et al., 1981).

  • Protein Sequencing in Various Organisms : Several studies have focused on determining the amino acid sequences of various proteins in different organisms. These studies contribute to a broader understanding of protein structure and function, which can include sequences similar to the one you mentioned (Heil et al., 1974).

  • Human Hypothalamic Somatocrinin : Research into the isolation and synthesis of human hypothalamic somatocrinin, a growth hormone-releasing factor, has revealed sequences similar to the peptide . Such research enhances our understanding of growth hormone regulation in humans (Ling et al., 1984).

  • Histocompatibility Complex Research : Studies on the amino acid sequence of murine histocompatibility antigens have contributed to the field of immunology, helping to understand how the immune system recognizes self and non-self (Uehara et al., 1980).

  • HIV Research : Research on peptides related to HIV, particularly in the context of detecting antibodies, is significant for understanding and combating the virus. The study of peptide sequences in this context can lead to the development of new diagnostic methods (Wang et al., 1986).

  • Photosynthetic Bacteria Research : Investigating the amino acid sequences of the subunits of reaction centers in photosynthetic bacteria contributes to our understanding of photosynthesis at a molecular level (Sutton et al., 1982).

properties

IUPAC Name

(3S)-3-[[(2S)-2-[[(2S)-2-[[2-[[(2S,3S)-2-[[(2S)-6-amino-2-[[(2S,3S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]-3-methylpentanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-4-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C71H124N22O17/c1-11-40(9)56(93-62(103)44(23-16-17-27-72)86-69(110)57(41(10)12-2)92-59(100)43(73)22-18-28-80-70(76)77)68(109)82-35-54(96)83-48(31-38(5)6)63(104)89-50(33-42-20-14-13-15-21-42)65(106)90-51(34-55(97)98)66(107)85-46(25-26-53(74)95)61(102)88-49(32-39(7)8)64(105)91-52(36-94)67(108)84-45(24-19-29-81-71(78)79)60(101)87-47(58(75)99)30-37(3)4/h13-15,20-21,37-41,43-52,56-57,94H,11-12,16-19,22-36,72-73H2,1-10H3,(H2,74,95)(H2,75,99)(H,82,109)(H,83,96)(H,84,108)(H,85,107)(H,86,110)(H,87,101)(H,88,102)(H,89,104)(H,90,106)(H,91,105)(H,92,100)(H,93,103)(H,97,98)(H4,76,77,80)(H4,78,79,81)/t40-,41-,43-,44-,45-,46-,47-,48-,49-,50-,51-,52-,56-,57-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBOJYGJMKPMNRC-QRIWDNSUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CCCCN)C(=O)NC(C(C)CC)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC(=O)O)C(=O)NC(CCC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC(C)C)C(=O)N)NC(=O)C(CCCN=C(N)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H]([C@@H](C)CC)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC(C)C)C(=O)N)NC(=O)[C@H](CCCN=C(N)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C71H124N22O17
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1557.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

beta-Pompilidotoxin

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
H-Arg-Ile-Lys-Ile-Gly-Leu-Phe-Asp-Gln-Leu-Ser-Arg-Leu-NH2
Reactant of Route 2
H-Arg-Ile-Lys-Ile-Gly-Leu-Phe-Asp-Gln-Leu-Ser-Arg-Leu-NH2
Reactant of Route 3
H-Arg-Ile-Lys-Ile-Gly-Leu-Phe-Asp-Gln-Leu-Ser-Arg-Leu-NH2
Reactant of Route 4
H-Arg-Ile-Lys-Ile-Gly-Leu-Phe-Asp-Gln-Leu-Ser-Arg-Leu-NH2
Reactant of Route 5
H-Arg-Ile-Lys-Ile-Gly-Leu-Phe-Asp-Gln-Leu-Ser-Arg-Leu-NH2
Reactant of Route 6
H-Arg-Ile-Lys-Ile-Gly-Leu-Phe-Asp-Gln-Leu-Ser-Arg-Leu-NH2

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